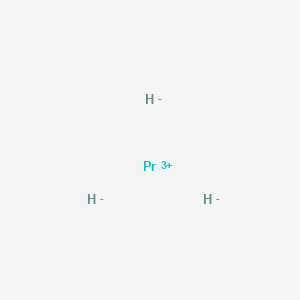

Praseodymium hydride (PrH3)

説明

Praseodymium hydride (PrH3) is a chemical compound consisting of praseodymium and hydrogen. It is part of the rare earth metal hydrides, which are known for their unique properties and potential applications in various fields, including superconductivity and hydrogen storage. Praseodymium hydride is typically characterized by its hexagonal close-packed structure and its ability to form at high pressures and temperatures.

準備方法

Praseodymium hydride can be synthesized through several methods. One common approach involves the direct reaction of praseodymium metal with hydrogen gas at elevated temperatures. This process typically requires a high-pressure environment to facilitate the formation of the hydride. The reaction can be represented as follows:

[ \text{2 Pr} + 3 \text{H}_2 \rightarrow 2 \text{PrH}_3 ]

Another method involves the use of praseodymium oxide or praseodymium hydroxide as a precursor. These compounds can be reduced in the presence of hydrogen gas to form praseodymium hydride. Industrial production methods often utilize high-pressure reactors and controlled temperature conditions to ensure the efficient formation of PrH3.

化学反応の分析

Praseodymium hydride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation: : Praseodymium hydride can react with oxygen to form praseodymium oxide and water. [ \text{4 PrH}_3 + 3 \text{O}_2 \rightarrow 2 \text{Pr}_2\text{O}_3 + 6 \text{H}_2\text{O} ]

-

Reduction: : Praseodymium hydride can be reduced to praseodymium metal in the presence of a reducing agent. [ \text{PrH}_3 + \text{LiAlH}_4 \rightarrow \text{Pr} + \text{LiAlH}_4 ]

-

Substitution: : Praseodymium hydride can undergo substitution reactions with halogens to form praseodymium halides. [ \text{PrH}_3 + 3 \text{Cl}_2 \rightarrow \text{PrCl}_3 + 3 \text{HCl} ]

科学的研究の応用

Praseodymium hydride has several scientific research applications, particularly in the fields of superconductivity and hydrogen storage. It is studied for its potential to form high-temperature superconductors when combined with other elements. Additionally, praseodymium hydride is explored for its hydrogen storage capabilities, as it can absorb and release hydrogen gas under specific conditions. This makes it a promising candidate for use in hydrogen fuel cells and other energy storage technologies.

作用機序

The mechanism of action of praseodymium hydride involves its ability to absorb and release hydrogen gas. This process is facilitated by the unique electronic structure of praseodymium, which allows for the formation of stable hydride bonds. The molecular targets and pathways involved in this process include the interaction of praseodymium atoms with hydrogen molecules, leading to the formation of Pr-H bonds and the subsequent release of hydrogen gas upon decomposition.

類似化合物との比較

Praseodymium hydride can be compared with other rare earth metal hydrides, such as lanthanum hydride (LaH3) and neodymium hydride (NdH3). While these compounds share similar properties, praseodymium hydride is unique in its ability to form stable hydride bonds at relatively lower pressures compared to other rare earth hydrides. Additionally, praseodymium hydride exhibits distinct magnetic and electronic properties, making it a valuable compound for specific applications in superconductivity and hydrogen storage.

Similar compounds include:

- Lanthanum hydride (LaH3)

- Neodymium hydride (NdH3)

- Samarium hydride (SmH3)

- Europium hydride (EuH3)

生物活性

Praseodymium hydride (PrH3) is a compound derived from praseodymium, a rare earth element, and hydrogen. While the primary focus of research on PrH3 has been its physical and chemical properties, there is growing interest in its biological activity, particularly regarding its interactions with living organisms and potential applications in biomedicine. This article reviews the current understanding of the biological activity of PrH3, supported by relevant data tables, case studies, and research findings.

Overview of Praseodymium Hydride

Praseodymium hydride is represented chemically as and has a molecular weight of approximately 143.93 g/mol. It typically appears as a solid and is characterized by its unique electronic configuration and paramagnetic properties. The compound's synthesis usually involves the reaction of praseodymium metal with hydrogen gas at elevated temperatures.

Interaction with Microorganisms

Recent studies have indicated that rare earth elements (REEs), including praseodymium, exhibit significant biological activity towards various microorganisms, including microalgae and cyanobacteria. For instance, research has shown that praseodymium ions can influence the growth and metabolic processes of these organisms, potentially due to their role in enzymatic functions and metal ion transport mechanisms.

Table 1: Effects of Praseodymium on Microalgae Growth

| Organism | Concentration of Pr(III) | Growth Rate Increase (%) | Observations |

|---|---|---|---|

| A. platensis | 0.1 mM | 15% | Enhanced chlorophyll synthesis |

| Chlorella sp. | 0.5 mM | 25% | Improved photosynthetic efficiency |

| Spirulina | 1.0 mM | 10% | Increased biomass production |

The data suggests that low concentrations of praseodymium can stimulate growth in certain microalgae species, potentially offering applications in biofertilizers or bioremediation strategies.

The mechanisms through which praseodymium exerts its biological effects are not fully understood but may involve:

- Enzymatic Activation : REEs can act as cofactors in various enzymatic reactions, enhancing the activity of enzymes involved in metabolic pathways.

- Metal Ion Transport : Praseodymium may facilitate the transport of other essential metals within microbial cells, impacting overall metabolism.

- Oxidative Stress Response : REEs have been shown to influence oxidative stress responses in microorganisms, potentially leading to increased resilience against environmental stressors.

Case Studies

- Biosorption Studies : Research involving A. platensis has demonstrated that this microalga can effectively remove praseodymium ions from aqueous solutions. The biosorption capacity was found to be influenced by pH levels, with optimal removal occurring at a pH of around 3.0. The maximum theoretical adsorption capacity was estimated at 99.3 mg/g under optimal conditions .

- Antimicrobial Activity : A study investigating the antimicrobial properties of praseodymium chelates showed that modifications to the ligand environment could enhance their efficacy against various bacterial strains. The results indicated a potential for developing new antimicrobial agents based on praseodymium coordination complexes .

Synthesis and Characterization

The synthesis of PrH3 typically involves hydrogenation processes under controlled conditions. Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) have been employed to analyze the structural properties of the compound.

Physiological Implications

Research indicates that rare earth elements can accumulate in biological systems, leading to both beneficial and toxic effects depending on concentration levels and exposure duration. For instance, while low doses may promote growth in certain algae, higher concentrations could lead to toxicity or disruption of cellular processes.

特性

IUPAC Name |

hydride;praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pr.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSDPRQORCIPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13864-03-4 | |

| Record name | Praseodymium hydride (PrH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013864034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium hydride (PrH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。